Cas no 3469-69-0 (4-Iodopyrazole)

4-Iodopyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its iodine moiety enables efficient cross-coupling reactions, such as Suzuki and Sonogashira couplings, facilitating the construction of complex molecular architectures. The electron-rich pyrazole core enhances reactivity in nucleophilic substitution and metal-catalyzed transformations. With high purity and stability, 4-Iodopyrazole is a reliable building block for researchers in medicinal chemistry and materials science. Its well-defined structure and reactivity make it valuable for designing targeted compounds and advanced functional molecules.
4-Iodopyrazole structure
4-Iodopyrazole structure
Product name:4-Iodopyrazole
CAS No:3469-69-0
MF:C3H3IN2
MW:193.973792314529
MDL:MFCD00005244
CID:44188
PubChem ID:77022

4-Iodopyrazole Chemical and Physical Properties

Names and Identifiers

    • 4-Iodopyrazole
    • 4-Iodo-1H-pyrazole
    • 4-Iodoimidazole
    • 1H-Pyrazole,4-iodo
    • 3-iodopyrazole
    • 4-iod-1h-pyrazol
    • 4-iodo-pyrazole
    • Pyrazole,4-iodo
    • 1H-Pyrazole, 4-iodo-
    • Pyrazole, 4-iodo
    • 4-iodo pyrazole
    • zlchem 55
    • 4-iodo-1H-pyrazol
    • PubChem13295
    • AMTH001
    • KSC225I2F
    • LLNQWPTUJJYTTE-UHFFFAOYSA-
    • ZLB0042
    • BCP23197
    • STK352892
    • BBL013123
    • SBB025965
    • CI0022
    • VP20109
    • DB02721
    • SB12748
    • CS
    • J-650219
    • BB 0258398
    • A6094
    • FT-0600009
    • HY-I0312
    • Q-103260
    • UNII-F33UJD465Q
    • A936800
    • SY004083
    • PD060015
    • MFCD00005244
    • AS-2016
    • AKOS005168313
    • AB01319363-02
    • Z1203162050
    • CHEBI:45260
    • F33UJD465Q
    • NCGC00324872-01
    • DTXSID30188244
    • EINECS 222-434-1
    • 4-Iodopyrazole, 99%
    • EN300-81552
    • CS-W008950
    • I0692
    • AE-641/00647033
    • J-515539
    • Q27104548
    • AC-4433
    • InChI=1/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)
    • SCHEMBL71959
    • 3469-69-0
    • 4-Iodo-pyrazole; 4-Iodo-1H-pyrazole
    • ALBB-013400
    • pyrazole, 4-iodo-
    • DB-006849
    • NS00029717
    • MDL: MFCD00005244
    • Inchi: 1S/C3H3IN2/c4-3-1-5-6-2-3/h1-2H,(H,5,6)
    • InChI Key: LLNQWPTUJJYTTE-UHFFFAOYSA-N
    • SMILES: IC1C=NNC=1

Computed Properties

  • Exact Mass: 193.93409g/mol
  • Surface Charge: 0
  • XLogP3: 1.7
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Rotatable Bond Count: 0
  • Monoisotopic Mass: 193.93409g/mol
  • Monoisotopic Mass: 193.93409g/mol
  • Topological Polar Surface Area: 28.7Ų
  • Heavy Atom Count: 6
  • Complexity: 48.1
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Tautomer Count: nothing
  • Surface Charge: 0

Experimental Properties

  • Color/Form: Not determined
  • Density: 2.335
  • Melting Point: 107.0 to 111.0 deg-C
  • Boiling Point: 291.8°C at 760 mmHg
  • Flash Point: 130.3℃
  • Refractive Index: 1.688
  • Water Partition Coefficient: Soluble in water.
  • PSA: 28.68000
  • LogP: 1.01430
  • Solubility: Not determined
  • Sensitiveness: Light Sensitive

4-Iodopyrazole Security Information

4-Iodopyrazole Customs Data

  • HS CODE:2933199090
  • Customs Data:

    China Customs Code:

    2933199090

    Overview:

    2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

4-Iodopyrazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A133653-10g
4-Iodopyrazole
3469-69-0 97%
10g
$13.0 2025-02-27
Ambeed
A133653-1g
4-Iodopyrazole
3469-69-0 97%
1g
$7.0 2025-02-27
eNovation Chemicals LLC
K04013-1kg
4-Iodopyrazole
3469-69-0 97%
1kg
$700 2024-06-05
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB08039-100G
4-iodo-1H-pyrazole
3469-69-0 97%
100g
¥ 151.00 2023-04-13
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
I33760-500g
4-Iodo-1H-pyrazole
3469-69-0 98%
500g
¥958.0 2022-04-27
Enamine
EN300-81552-25.0g
4-iodo-1H-pyrazole
3469-69-0 95.0%
25.0g
$35.0 2025-03-21
Chemenu
CM107819-500g
4-iodo-1H-pyrazole
3469-69-0 95+%
500g
$240 2021-08-06
ChemScence
CS-W008950-500g
4-Iodo-1H-pyrazole
3469-69-0 99.62%
500g
$150.0 2022-04-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
I0692-25G
4-Iodopyrazole
3469-69-0 >98.0%(GC)(T)
25g
¥330.00 2024-04-15
AK Scientific
AMTH001-5g
4-Iodopyrazole
3469-69-0 98%
5g
$10 2025-02-18

4-Iodopyrazole Suppliers

Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:3469-69-0)4-Iodopyrazole
Order Number:8
Stock Status:in Stock
Quantity:1kg
Purity:98%
Pricing Information Last Updated:Wednesday, 16 October 2024 14:31
Price ($):

Additional information on 4-Iodopyrazole

Recent Advances in the Application of 4-Iodopyrazole (CAS: 3469-69-0) in Chemical Biology and Pharmaceutical Research

4-Iodopyrazole (CAS: 3469-69-0) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in the synthesis of various biologically active molecules, including kinase inhibitors, antimicrobial agents, and radiopharmaceuticals. The presence of the iodine atom at the 4-position of the pyrazole ring makes it a valuable intermediate for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. Recent studies have highlighted its potential in drug discovery and development, particularly in the design of targeted therapies for cancer and infectious diseases.

One of the most notable advancements in the use of 4-Iodopyrazole is its incorporation into the synthesis of novel kinase inhibitors. Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often associated with cancer and other diseases. Researchers have successfully utilized 4-Iodopyrazole as a scaffold to develop selective inhibitors for kinases such as JAK2 and EGFR, which are implicated in various malignancies. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of a 4-Iodopyrazole-derived compound in inhibiting JAK2 activity with high specificity, offering a promising avenue for the treatment of myeloproliferative disorders.

In addition to its role in kinase inhibitor development, 4-Iodopyrazole has also been explored as a precursor for radiopharmaceuticals. The iodine atom in the compound can be replaced with radioactive isotopes like iodine-125 or iodine-131, enabling its use in imaging and targeted radiotherapy. A recent study in the European Journal of Nuclear Medicine and Molecular Imaging reported the successful labeling of 4-Iodopyrazole with iodine-131, resulting in a compound with high tumor uptake and minimal off-target effects in preclinical models. This finding underscores the potential of 4-Iodopyrazole in theranostic applications, where diagnosis and therapy are combined into a single platform.

Another area of interest is the antimicrobial properties of 4-Iodopyrazole derivatives. With the rise of antibiotic-resistant pathogens, there is an urgent need for new antimicrobial agents. Researchers have synthesized a series of 4-Iodopyrazole-based compounds and evaluated their activity against multidrug-resistant bacteria and fungi. A 2022 study in Bioorganic & Medicinal Chemistry Letters identified several 4-Iodopyrazole derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. These compounds exhibited low cytotoxicity to mammalian cells, suggesting their potential as safe and effective antimicrobial agents.

Despite these promising developments, challenges remain in the optimization and clinical translation of 4-Iodopyrazole-based compounds. Issues such as solubility, bioavailability, and metabolic stability need to be addressed to ensure their efficacy in vivo. Recent efforts have focused on structural modifications of 4-Iodopyrazole to improve its pharmacokinetic properties. For example, a 2023 study in ACS Medicinal Chemistry Letters described the synthesis of water-soluble 4-Iodopyrazole derivatives through the introduction of polar functional groups, which significantly enhanced their bioavailability and therapeutic index.

In conclusion, 4-Iodopyrazole (CAS: 3469-69-0) continues to be a valuable tool in chemical biology and pharmaceutical research. Its versatility as a building block for kinase inhibitors, radiopharmaceuticals, and antimicrobial agents highlights its broad applicability in drug discovery. Ongoing research aims to overcome existing limitations and unlock the full potential of this compound in the development of next-generation therapeutics. As the field advances, 4-Iodopyrazole is expected to play an increasingly important role in addressing unmet medical needs and improving patient outcomes.

Recommend Articles

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:3469-69-0)4-Iodopyrazole
sfd1513
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Amadis Chemical Company Limited
(CAS:3469-69-0)4-Iodopyrazole
A936800
Purity:99%
Quantity:1kg
Price ($):179.0